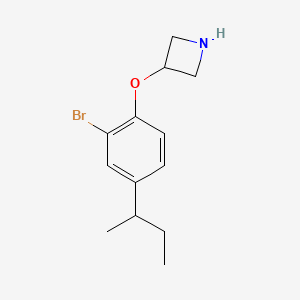

3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine

Description

Properties

IUPAC Name |

3-(2-bromo-4-butan-2-ylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-3-9(2)10-4-5-13(12(14)6-10)16-11-7-15-8-11/h4-6,9,11,15H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFHVFDNAPIOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)OC2CNC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249465 | |

| Record name | 3-[2-Bromo-4-(1-methylpropyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219956-81-6 | |

| Record name | 3-[2-Bromo-4-(1-methylpropyl)phenoxy]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-Bromo-4-(1-methylpropyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of substituted azetidines like 3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine typically involves:

- Formation of the azetidine ring via cyclization or ring expansion methods.

- Installation of the 2-bromo and 4-(sec-butyl)phenoxy substituents on the aromatic ring.

- Coupling of the azetidine moiety with the substituted phenol or phenoxy intermediate.

Key synthetic steps often include nucleophilic substitution, cyclization of amino esters or aziridines, and selective functional group transformations under controlled temperature and solvent conditions.

Azetidine Ring Formation

Several methods for azetidine synthesis are reported, including:

Cyclization of dibromo amino esters: Base-promoted cyclization of dibromo amino esters yields aziridines and azetidines. Thermal isomerization of aziridines to azetidines can be achieved by refluxing in DMSO at 70 °C. This approach allows selective formation of 3-bromoazetidine derivatives.

Thermal isomerization of aziridines: Aziridines can be converted to azetidines by heating in solvents like acetonitrile or DMSO, facilitating ring expansion to the four-membered azetidine ring.

Reduction of azetidinone derivatives: Lithium aluminium hydride (LAH) reduction of azetidinone intermediates in tetrahydrofuran (THF) at 0 °C has been used to prepare hydroxy-substituted azetidines, which can be further functionalized.

Installation of the 2-Bromo-4-(sec-butyl)phenoxy Substituent

The 2-bromo-4-(sec-butyl)phenoxy group can be introduced by:

Nucleophilic aromatic substitution: Phenolic compounds substituted with bromine and sec-butyl groups can be reacted with azetidine derivatives under basic conditions to form the phenoxy linkage at the 3-position of azetidine.

Use of potassium phenoxide nucleophiles: Treatment of 3-bromoazetidines with potassium phenoxide in DMSO at 60 °C yields 3-phenoxy azetidine derivatives, allowing introduction of the phenoxy group with desired substitution patterns.

Representative Preparation Procedure (Adapted from Patent and Literature)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Starting dibromo amino ester, base (e.g., NaH) in DMSO, 60-70 °C | Base-promoted cyclization to aziridine and azetidine mixture | Moderate to good yields |

| 2 | Thermal isomerization of aziridine to azetidine by reflux in DMSO at 70 °C | Conversion to thermodynamically stable 3-bromoazetidine | Controlled by temperature and time |

| 3 | Reaction of 3-bromoazetidine with potassium phenoxide in DMSO at 60 °C | Nucleophilic substitution to form 3-phenoxyazetidine | High selectivity for phenoxy substitution |

| 4 | Purification by extraction (e.g., diethyl ether), washing, drying (Na2SO4), and crystallization | Isolation of pure product | Crystallization from ethyl acetate-petroleum ether |

This sequence can be adapted to incorporate the sec-butyl substituent on the phenol prior to coupling, ensuring regioselective substitution at the 4-position of the aromatic ring.

Reaction Conditions and Optimization

Temperature: Reaction temperatures vary broadly from 0 °C to the boiling point of the solvent (e.g., 25 °C to 70 °C), depending on the step. Cyclization and nucleophilic substitution steps are typically carried out between ambient temperature and reflux conditions.

Solvents: Suitable solvents include polar aprotic solvents such as DMSO, tetrahydrofuran (THF), diethyl ether, and halogenated hydrocarbons like dichloromethane or chloroform. Mixtures of solvents may be used to optimize solubility and reaction rates.

Bases: Organic bases such as triethylamine or pyridine are employed to facilitate nucleophilic substitution and to neutralize acidic by-products.

Work-up: Extraction with organic solvents, washing with water, drying over sodium sulfate, and crystallization are standard purification steps to isolate the final azetidine compound in crystalline form.

Literature Examples and Yields

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Base-promoted cyclization of dibromo amino esters | Dibromo amino ester, NaH, DMSO | 60-70 °C, reflux | Direct azetidine ring formation | Requires careful temperature control |

| Thermal isomerization of aziridines | Aziridine intermediate, DMSO or acetonitrile | Reflux (60-70 °C) | Selective ring expansion | Possible side reactions if overheated |

| Nucleophilic substitution with potassium phenoxide | 3-bromoazetidine, potassium phenoxide, DMSO | 60 °C, several hours | Efficient phenoxy group installation | Sensitive to moisture and base strength |

| Reduction of azetidinones with LAH | Azetidinone intermediate, LAH, THF | 0 °C to RT | Access to hydroxy-azetidines for further modification | Requires anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding phenoxy ketones or carboxylic acids.

Reduction: Formation of phenoxy alcohols.

Substitution: Formation of iodinated or other substituted phenoxy azetidines.

Scientific Research Applications

3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used as a catalyst or intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

The trifluoromethyl (CF₃) group in 3-[2-Chloro-4-(trifluoromethyl)phenoxy]azetidine increases electron-withdrawing effects, which may alter reactivity in electrophilic substitutions .

Biological Activity

3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine is a synthetic compound with potential applications in biological research and medicinal chemistry. Its unique structure, characterized by a brominated phenoxy group attached to an azetidine ring, positions it as a candidate for various biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of 3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine is C14H20BrNO. The compound features:

- Azetidine Ring : A four-membered saturated heterocycle that can influence the compound's interaction with biological targets.

- Brominated Phenoxy Group : This moiety may enhance lipophilicity and alter the compound's binding properties to enzymes or receptors.

The biological activity of 3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts. For example, it may target enzymes involved in metabolic pathways or signal transduction processes.

- Receptor Binding : It may bind to neurotransmitter receptors or ion channels, modulating their activity and influencing cellular signaling pathways.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Enzyme Interaction Studies : Research indicates that 3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine can inhibit certain enzymes, leading to alterations in cellular processes. For instance, enzyme assays demonstrated significant inhibition rates, suggesting potential therapeutic applications in conditions where enzyme dysregulation occurs .

- Cellular Assays : In vitro studies have shown that the compound affects cell viability and proliferation in various cancer cell lines. Notably, it exhibited cytotoxic effects on specific lines, indicating its potential as an anticancer agent .

- Pharmacological Applications : The compound has been investigated for its role in drug development, particularly in creating new therapeutic agents targeting diseases related to enzyme dysfunctions or receptor anomalies .

Case Studies

Several case studies provide insights into the practical applications of 3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine:

- Case Study 1 : A study involving the treatment of cancerous cells revealed that the compound significantly reduced cell viability compared to untreated controls. The mechanism was attributed to its ability to induce apoptosis through receptor-mediated pathways .

- Case Study 2 : In a pharmacokinetic study, the compound demonstrated favorable absorption and distribution characteristics in animal models, supporting its potential for further development as a therapeutic agent .

Table 1: Biological Activity Summary

Table 2: Comparison of Biological Effects

| Study Type | Effect on Cells | Observations |

|---|---|---|

| Enzyme Assays | Inhibition of specific enzymes | Reduced metabolic activity |

| Cancer Cell Lines | Decreased viability | Induction of apoptosis |

| Pharmacological Studies | Positive PK/PD correlations | Supports therapeutic potential |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine to improve yield and purity?

- Methodological Answer :

- Step 1 : Use palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the azetidine moiety to the brominated aromatic core. Optimize ligand selection (e.g., XPhos) and reaction temperature (80–100°C) to enhance coupling efficiency .

- Step 2 : Introduce the sec-butyl group via nucleophilic substitution or Friedel-Crafts alkylation, ensuring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to minimize side reactions .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and final product via preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing 3-(2-Bromo-4-(sec-butyl)phenoxy)azetidine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of bromine and sec-butyl groups. Compare chemical shifts with analogous compounds (e.g., 3-(4-Bromo-phenoxymethyl)-azetidine, δ 7.2–7.4 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₈BrNO) with <5 ppm error .

- Infrared (IR) Spectroscopy : Identify azetidine ring vibrations (C-N stretch at ~1200 cm⁻¹) and bromine substituent effects on aromatic C-H bending .

Q. How does the sec-butyl substituent influence the compound’s solubility and reactivity compared to linear alkyl chains?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar (hexane) solvents. The bulky sec-butyl group reduces solubility in polar solvents due to steric hindrance, as observed in analogs like 3-(4-Trifluoromethyl-phenoxymethyl)-azetidine .

- Reactivity : Compare reaction rates in SNAr (nucleophilic aromatic substitution) with tert-butyl analogs. The sec-butyl group’s moderate steric bulk enhances regioselectivity in electrophilic substitutions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected regioselectivity in substitution reactions)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For example, model the electron-deficient aryl bromide’s interaction with nucleophiles .

- Molecular Dynamics (MD) : Simulate steric effects of the sec-butyl group on transition states. Compare with experimental kinetic data to validate models .

Q. What strategies can mitigate thermal instability during storage or reaction conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures. Stabilize via co-crystallization (e.g., with succinic acid) or inert atmosphere storage, as demonstrated for 3-(2-Bromo-4-isopropylphenyl) urea derivatives .

- Polymorph Screening : Use solvent evaporation or cooling crystallization to isolate stable crystalline forms. Characterize via X-ray diffraction .

Q. How can researchers design assays to evaluate the compound’s biological activity without commercial vendor bias?

- Methodological Answer :

- In vitro Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) to quantify IC₅₀ values. Cross-validate with radiolabeled ATP-binding assays .

- Cytotoxicity Profiling : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include azetidine analogs (e.g., 3-benzyl-azetidine HCl) as controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.